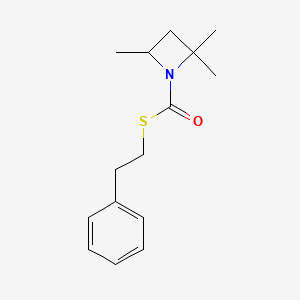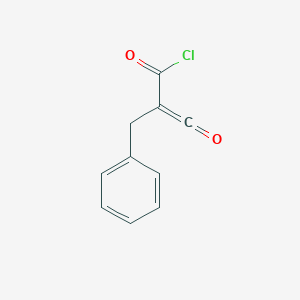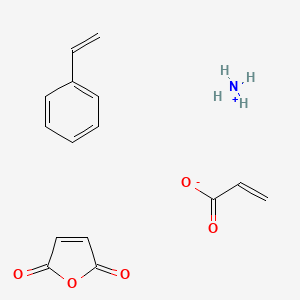
Azanium;furan-2,5-dione;prop-2-enoate;styrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, polymer with ethenylbenzene and 2,5-furandione, ammonium salt is a complex polymeric compound. It is formed by the polymerization of 2-propenoic acid with ethenylbenzene and 2,5-furandione, followed by neutralization with ammonium. This compound is known for its unique properties, making it useful in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, polymer with ethenylbenzene and 2,5-furandione, ammonium salt involves the polymerization of 2-propenoic acid (acrylic acid) with ethenylbenzene (styrene) and 2,5-furandione (maleic anhydride). The polymerization process typically occurs through free radical polymerization, initiated by a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in a suitable solvent, such as toluene or xylene, at elevated temperatures (around 60-80°C) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous or batch polymerization processes. The monomers are fed into a reactor along with the initiator and solvent. The reaction conditions are carefully controlled to ensure consistent polymer quality. After polymerization, the resulting polymer is neutralized with ammonium hydroxide to form the ammonium salt.
化学反応の分析
Types of Reactions
2-Propenoic acid, polymer with ethenylbenzene and 2,5-furandione, ammonium salt can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer backbone are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in aqueous or alcoholic solutions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
科学的研究の応用
2-Propenoic acid, polymer with ethenylbenzene and 2,5-furandione, ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in tissue engineering and regenerative medicine.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance.
作用機序
The mechanism by which 2-Propenoic acid, polymer with ethenylbenzene and 2,5-furandione, ammonium salt exerts its effects is primarily through its polymeric structure. The polymer chains can interact with various substrates through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions enable the polymer to adhere to surfaces, encapsulate molecules, and form stable films and coatings.
類似化合物との比較
Similar Compounds
Poly(acrylic acid-co-styrene): A copolymer of acrylic acid and styrene, similar in structure but without the maleic anhydride component.
Poly(maleic anhydride-co-styrene): A copolymer of maleic anhydride and styrene, lacking the acrylic acid component.
Poly(acrylic acid-co-maleic anhydride): A copolymer of acrylic acid and maleic anhydride, without the styrene component.
Uniqueness
2-Propenoic acid, polymer with ethenylbenzene and 2,5-furandione, ammonium salt is unique due to the combination of all three monomers in its structure. This combination imparts a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. The presence of ammonium salt also enhances its solubility in water, which is advantageous for certain industrial and biomedical applications.
特性
CAS番号 |
57816-63-4 |
|---|---|
分子式 |
C15H17NO5 |
分子量 |
291.30 g/mol |
IUPAC名 |
azanium;furan-2,5-dione;prop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C4H2O3.C3H4O2.H3N/c1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3;1-2-3(4)5;/h2-7H,1H2;1-2H;2H,1H2,(H,4,5);1H3 |
InChIキー |
NLKJHUORJQXBAT-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=CC=C1.C=CC(=O)[O-].C1=CC(=O)OC1=O.[NH4+] |
関連するCAS |
57816-63-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


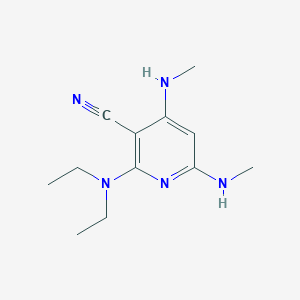
![1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene](/img/structure/B14623594.png)
![6-Methoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid](/img/structure/B14623602.png)

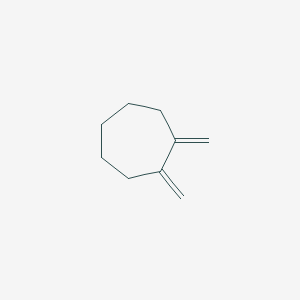
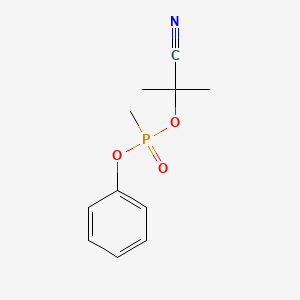

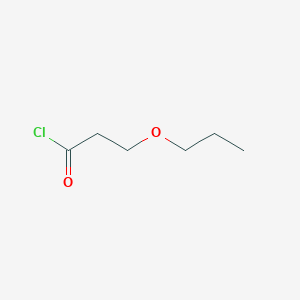
![1-Chloro-4-[4-(4-chlorophenyl)-1,4-diphenylbuta-1,2,3-trienyl]benzene](/img/structure/B14623650.png)
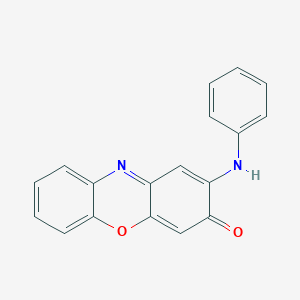

![1-[4-(Dodecylsulfanyl)phenyl]ethan-1-one](/img/structure/B14623660.png)
